![molecular formula C7H6N4O2 B2912063 Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate CAS No. 2445785-55-5](/img/structure/B2912063.png)
Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate” is a chemical compound that belongs to the class of pyrazolo[4,3-d]pyrimidines . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives has been reported in several studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .科学的研究の応用
- CDK2 Inhibition : Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate derivatives have been investigated as novel CDK2 inhibitors. CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment. These compounds exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colorectal), and HepG-2 (liver) cells . Notably, some derivatives showed superior activity compared to the standard drug sorafenib.
- Dual Activity : Compound 14 demonstrated potent dual activity against both cancer cell lines and CDK2. It altered cell cycle progression and induced apoptosis in HCT cells .
- Structural Similarities : Due to their structural resemblance to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines (related to pyrazolo[4,3-d]pyrimidines) may act as metabolites. These compounds have potential as antiviral and antitumor agents. Notably, they exhibit remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
- Compound 21 : A specific derivative of Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate (Compound 21) displayed significant anticancer efficacy against HCT116 and MCF-7 cell lines. It also inhibited Aurora-A kinase, a key regulator of cell division .
- Compound 14 : Among the synthesized derivatives, Compound 14 showed promising cytotoxic activities against breast cancer cell lines (MDA-MB-468 and T-47D). It warrants further investigation for its potential as an anticancer agent .
- Thioglycoside Derivatives : The thioglycoside derivatives of Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate were also designed. Understanding their metabolism and pharmacokinetics is essential for drug development .
Cancer Treatment
Antiviral and Antitumor Properties
Aurora-A Kinase Inhibition
Further Investigations
Metabolism and Pharmacokinetics
将来の方向性
The future directions for the research and development of “Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate” and related compounds could include further investigation into their potential as neuroprotective and anti-inflammatory agents , as well as their potential as CDK2 inhibitors for cancer treatment .
作用機序
Target of Action
Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate has been identified to target Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway and the apoptosis pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can trigger apoptosis, the programmed cell death process .
Result of Action
The inhibition of CDK2 by Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate leads to significant cytotoxic activities against certain cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound’s action results in alterations in cell cycle progression and the induction of apoptosis within cells .
特性
IUPAC Name |
methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)6-8-2-5-4(10-6)3-9-11-5/h2-3H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPFVPFNQKFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=N1)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。